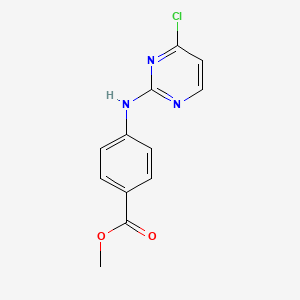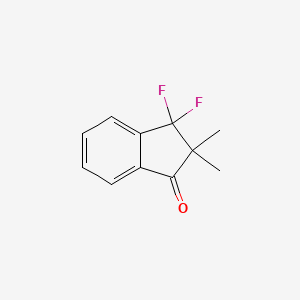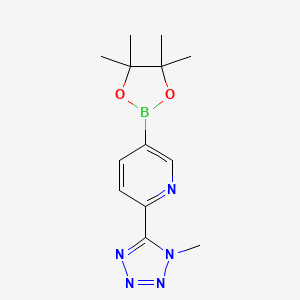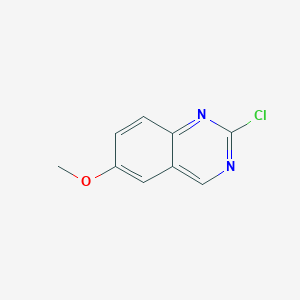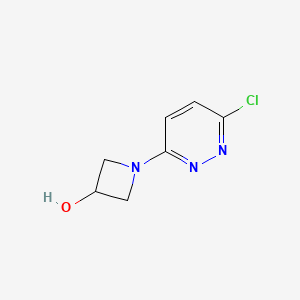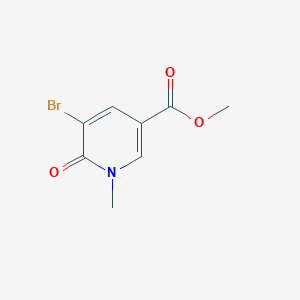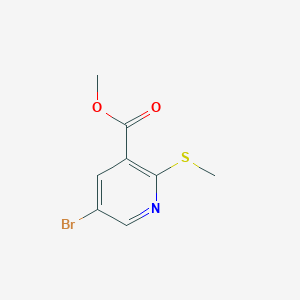![molecular formula C10H8F3NO2 B1428734 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1461715-50-3](/img/structure/B1428734.png)
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
The compound “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, there are synthesis methods available for similar compounds234.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and potential applications. Unfortunately, I couldn’t find any specific molecular structure analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed56.Chemical Reactions Analysis
The chemical reactions that a compound undergoes can provide insights into its properties and potential uses. Unfortunately, I couldn’t find any specific chemical reactions analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed24.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its potential applications. Unfortunately, I couldn’t find any specific physical and chemical properties analysis for “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one”. However, similar compounds have been analyzed1101112.Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliary
- 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been utilized as an effective chiral auxiliary in stereoselective conjugate additions. This application is crucial in the asymmetric synthesis of antifungal and antibacterial compounds, such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Delta-5 Desaturase (D5D) Inhibitors
- The compound has been investigated as a core structure in the discovery and optimization of Δ-5 desaturase (D5D) inhibitors. These inhibitors have shown potent in vitro activity and significant potential in addressing issues related to metabolic stability and binding affinity (Fujimoto et al., 2017).
Quantitative Structure–Activity Relationship (QSAR) Models
- QSAR models have been developed to predict the therapeutic potency of derivatives of this compound as Cholesteryl Ester Transfer Protein (CETP) inhibitors. This is crucial in understanding the relationship between molecular structure and pharmacological activity, especially for cardiovascular diseases (Bitam, Hamadache, & Salah, 2020).
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, which includes 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one, is a popular framework in synthetic organic chemistry. It's used for constructing various complex molecular structures, highlighting its versatility in synthetic applications (Zappia et al., 2007).
Spectral Behavior Studies
- Studies on the spectral behavior of related oxazolidin-2-ones contribute to understanding their structural properties, which is essential for designing molecules with desired physical and chemical characteristics (Nishiyama, Matsui, & Yamada, 1986).
Enzymatic Synthesis for Drug Intermediates
- The compound has been used in enzymatic methods for synthesizing intermediates of cholesterol absorption inhibitors like ezetimibe. This showcases its role in facilitating more efficient and selective synthesis processes (Singh et al., 2013).
Safety And Hazards
Future Directions
The future directions for research on “5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields. However, due to the limited information currently available, it’s difficult to predict specific future directions.
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMNGIRYITIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
CAS RN |
1461715-50-3 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



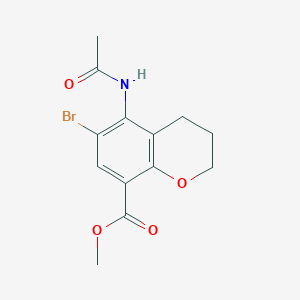
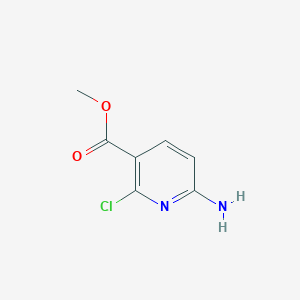
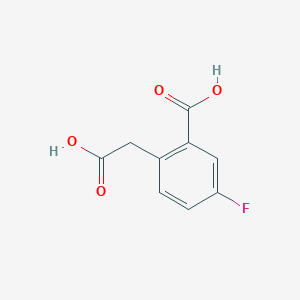
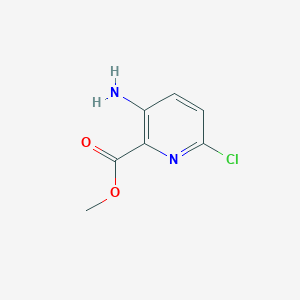
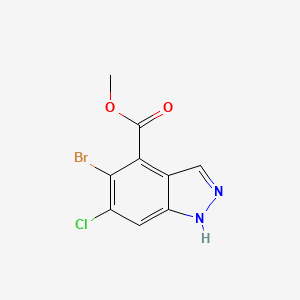
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
